N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a combination of indole, thiophene, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as indole derivatives and thiophene derivatives, followed by their coupling through an oxalamide linkage.
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Step 1: Synthesis of Indole Derivative
Reagents: Indole, alkyl halide
Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), heat
Reaction: N-alkylation of indole to form N-alkylindole
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Step 2: Synthesis of Thiophene Derivative
Reagents: Thiophene, alkyl halide
Conditions: Base (e.g., NaH), solvent (e.g., THF), heat
Reaction: N-alkylation of thiophene to form N-alkylthiophene
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Step 3: Coupling Reaction
Reagents: N-alkylindole, N-alkylthiophene, oxalyl chloride, p-toluidine
Conditions: Base (e.g., Et3N), solvent (e.g., CH2Cl2), low temperature
Reaction: Formation of oxalamide linkage to yield the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiophene rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvent (e.g., water, acetone); temperature (e.g., room temperature to reflux)
Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., ether, ethanol); temperature (e.g., room temperature to reflux)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); solvent (e.g., DMF, DMSO); temperature (e.g., room temperature to reflux)
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings
Reduction: Reduced derivatives of the oxalamide linkage
Substitution: Substituted derivatives at the indole and thiophene rings
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJURAXKVGREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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